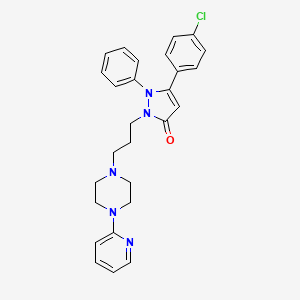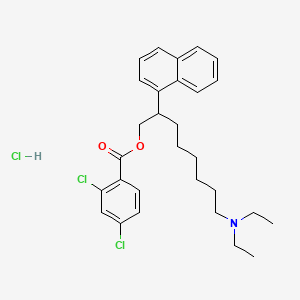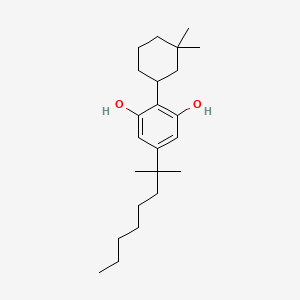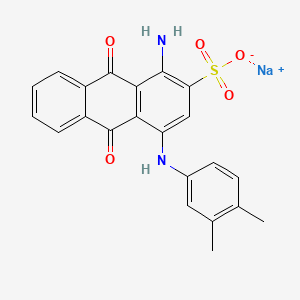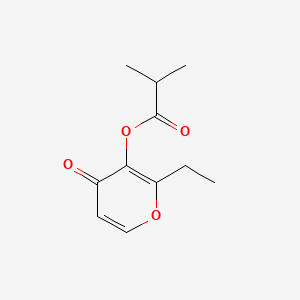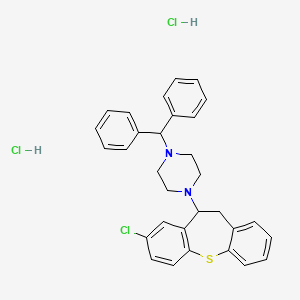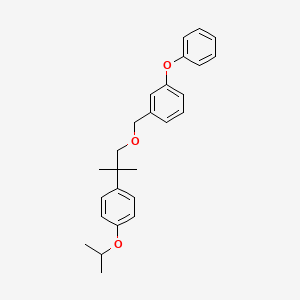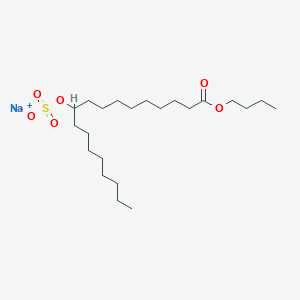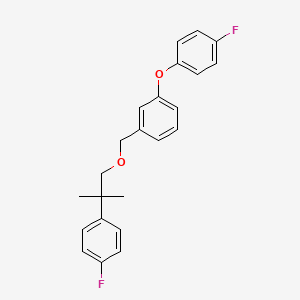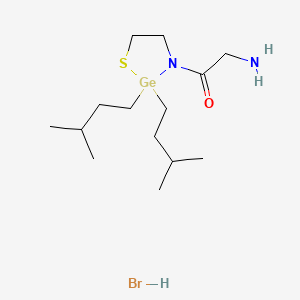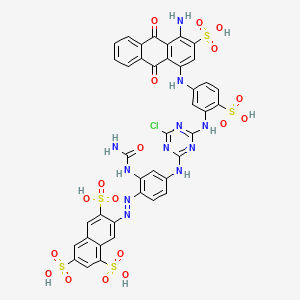
7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid” is a complex organic compound with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form an azo compound.
Triazine Ring Formation:
Sulphonation: The addition of sulpho groups is usually carried out using concentrated sulfuric acid or oleum under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions in batch or continuous reactors. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthryl groups.
Reduction: Reduction reactions may target the azo and triazine groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye in textiles and inks.
Analytical Chemistry: It serves as a reagent for detecting and quantifying various substances.
Biology and Medicine
Biological Staining: The compound is used in histology for staining tissues and cells.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Environmental Science: Employed in the treatment of wastewater due to its ability to bind with heavy metals and other pollutants.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with various molecular targets. The azo and triazine groups can form strong bonds with proteins and nucleic acids, affecting their function. The sulpho groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Triazine Compounds: Similar to compounds like atrazine, which is used as a herbicide.
Sulphonic Acid Derivatives: Compounds like sulphanilic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound stands out due to its combination of multiple functional groups, which confer unique chemical properties and a wide range of potential applications. Its complex structure allows for diverse interactions with other molecules, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
93892-91-2 |
|---|---|
Fórmula molecular |
C40H28ClN11O18S5 |
Peso molecular |
1146.5 g/mol |
Nombre IUPAC |
7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C40H28ClN11O18S5/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50) |
Clave InChI |
BTOVZOFJXVYECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



